Benzyl methanesulfonate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S/c1-12(9,10)11-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKRMIJRCHPKLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80204362 | |
| Record name | Methanesulfonic acid, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80204362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55791-06-5 | |
| Record name | Methanesulfonic acid, phenylmethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055791065 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanesulfonic acid, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80204362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations of Benzyl Methanesulfonate Reactivity
Radical Generation and Transformation Pathways
Beyond ionic nucleophilic substitution, benzyl (B1604629) methanesulfonates can be precursors to benzyl radicals through transition metal-catalyzed processes. This opens up alternative pathways for bond formation that are distinct from traditional SN1 and SN2 mechanisms. acs.org
In recent years, methods have been developed to generate radical species from substrates that are not prone to homolysis, such as benzyl mesylates. researchgate.net Cobalt catalysis, in particular, has proven effective for this transformation. researchgate.netnih.gov
One strategy involves using a cobalt catalyst, such as cobalt phthalocyanine (B1677752) (Co(Pc)), which can engage in a polar SN2 reaction with the benzyl mesylate. nih.gov This forms an alkylated Co(III)-complex intermediate. The subsequent homolytic cleavage of the relatively weak Co-C bond generates the desired benzyl radical. researchgate.netnih.gov This radical can then participate in various cross-coupling reactions, for example, with aryl halides in the presence of a co-catalyst like nickel. researchgate.netresearchgate.net
This dual-catalyst system allows for the coupling of substrates that are otherwise difficult to react. nih.gov The cobalt catalyst generates the radical from the benzyl mesylate, and the nickel catalyst facilitates the cross-coupling with the other reaction partner. researchgate.netresearchgate.net This approach provides a method for C-O bond activation that is not accessible through simple electron transfer pathways and enables the formation of sterically hindered products under mild conditions. nih.gov
Photochemical and Electrochemical Induction of Radical Species
The generation of radical species from benzyl methanesulfonate (B1217627) can be induced through photochemical and electrochemical methods. These approaches offer alternative pathways to the more common ionic reactions of this substrate.
Photochemical Induction: Benzyl methanesulfonate can serve as a precursor to benzylic radicals under photoredox conditions. nih.gov An indirect strategy involves an initial SN2 displacement of the mesylate group by a nucleophilic thiocarbamate anion, forming a xanthate intermediate. This intermediate possesses a homolytically labile carbon-sulfur bond. In the presence of light, this bond undergoes homolysis to generate the desired benzyl radical. nih.gov This method overcomes the resistance of primary benzylic mesylates to direct single-electron reduction in many photoredox systems. nih.gov Research has demonstrated the photochemical generation of radicals from various alkyl electrophiles, including benzyl mesylate, using a nucleophilic organic catalyst. nih.gov
Electrochemical Induction: Electrochemical methods provide a means to generate benzylic radicals and cations. The anodic oxidation of a hydrocarbon substrate can lead to an arene-centered radical cation, which then undergoes proton transfer and a second electron transfer to form a benzylic cation. nih.gov While not always starting from this compound directly, these methods illustrate the accessibility of benzylic reactive intermediates through electrochemistry. For instance, the electrochemical reduction of certain phosphinates can generate a benzyl radical, which can then be further reduced to a carbanion for subsequent reactions. nih.gov Another approach involves the use of cooperative catalysis where a nucleophile, such as lutidine, displaces the leaving group (like a halide, and by extension, a mesylate) to form an intermediate salt. This salt has a lower reduction potential, facilitating a single-electron transfer (SET) from a photocatalyst to generate a radical intermediate, which then fragments to release the benzyl radical. acs.org Control experiments in related systems have shown that both a thiol group and a xanthene can undergo anodic oxidation to produce free radicals, which then cross-couple. mdpi.com
Electrophilic Properties and Interactions with Nucleophilic Reagents
This compound is a potent electrophile and alkylating agent due to the excellent leaving group ability of the methanesulfonate (mesylate) anion. The carbon atom of the benzylic methylene (B1212753) group is susceptible to attack by a wide range of nucleophiles, primarily through an SN2 mechanism. smolecule.comigi-global.com This reactivity makes it a versatile reagent in organic synthesis for the introduction of the benzyl group. smolecule.com
The reactivity of sulfonate esters like this compound is generally high. In competitive kinetic experiments, sulfonates are among the most reactive esters towards nucleophiles like pyridine (B92270), significantly more so than carboxylate esters such as trifluoroacetates or oxalates. chem-soc.si The reaction involves the nucleophile attacking the electrophilic carbon, displacing the methanesulfonate group. smolecule.com
Interaction with Amine Nucleophiles: this compound readily reacts with primary, secondary, and tertiary amines. For example, it reacts with tetramethylethylenediamine in acetonitrile (B52724) to form the corresponding quaternary ammonium (B1175870) salt. rsc.org The reaction with piperidine, a secondary amine, results in N-methylpiperidine and the N,N-dimethylpiperidinium salt, indicating exclusive attack at the alkyl carbon rather than the sulfur atom of the mesylate. chem-soc.si Tertiary amines, such as pyridine, are alkylated to form stable N-benzylpyridinium salts. chem-soc.si
Interaction with Carboxylate Nucleophiles: Carboxylate anions act as oxygen nucleophiles, attacking this compound to form benzyl esters. This SN2 reaction is a common method for esterification. tandfonline.com For instance, the reaction of a carboxylate salt with this compound proceeds under mild conditions to yield the corresponding benzyl ester. tandfonline.comresearchgate.net In one documented synthesis, the methanesulfonate of a diol was reacted with cesium acetate (B1210297) to achieve an inversion of configuration, yielding an acetoxy derivative. researchgate.net
Interaction with Thiol Nucleophiles: Thiols and their corresponding mercaptide anions are soft and highly effective nucleophiles that react with this compound to form thioethers (sulfides). ias.ac.in The reaction of benzyl mercaptide anions with sulfonate esters is a standard method for preparing benzyl sulfides. cdnsciencepub.comresearchgate.net For example, S-benzyl thioesters can be synthesized using this compound as the benzyl source in reactions with the corresponding thiocarboxylic acids. ias.ac.in
Table 1: Reactions of this compound with Various Nucleophiles
| Nucleophile Type | Example Nucleophile | Reagent/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Amine (Tertiary) | Tetramethylethylenediamine | Acetonitrile, Room Temp. | Quaternary Ammonium Salt | rsc.org |
| Amine (Tertiary) | Pyridine | Acetonitrile, Reflux | N-Benzylpyridinium Salt | chem-soc.si |
| Carboxylate | Benzoic Acid (as salt) | Triethylamine (B128534), Solvent-free | Benzyl Benzoate | tandfonline.com |
| Carboxylate | Cesium Acetate | Not specified | Acetoxy Compound | researchgate.net |
| Thiol | Benzyl Mercaptan (as salt) | Methanol | Benzyl Methyl Sulfide* | cdnsciencepub.comresearchgate.net |
| Thiol | 4-Nitrobenzoic Acid/Thiol | Methanesulfonic Anhydride | S-Benzyl 4-nitrobenzothiolate | ias.ac.in |
*Note: In this specific case, the solvent (methanol) competed with the intended nucleophile, highlighting the high reactivity of the sulfonate ester. cdnsciencepub.com
Elimination Reactions and Competing Reaction Pathways
The reaction of this compound with nucleophiles, which are also often basic, can lead to competing elimination reactions, although substitution is generally favored. The primary competition for the SN2 pathway is the E2 (bimolecular elimination) pathway. masterorganicchemistry.comlibretexts.org
In an E2 reaction, a base abstracts a proton from a carbon adjacent to the carbon bearing the leaving group, in this case, the benzylic carbon. However, for this compound itself, there are no hydrogen atoms on the carbon adjacent to the phenyl ring (the quaternary aromatic carbon), making a standard E2 elimination to form a carbon-carbon double bond within the ring impossible. The hydrogens on the benzylic carbon are the ones abstracted in potential elimination pathways.
Competition between substitution and elimination is a critical factor in the reactions of alkyl sulfonates. igi-global.com Generally, strong bases favor elimination, while strong, non-basic nucleophiles favor substitution. libretexts.org For primary substrates like this compound, SN2 reactions are typically very fast and elimination is less of a concern compared to secondary or tertiary substrates. masterorganicchemistry.com However, the use of a sterically hindered or strong base can increase the proportion of elimination products. While direct E2 elimination to form an alkene is not the primary competing pathway for unsubstituted this compound, side reactions promoted by the basicity of the nucleophile can occur. For substituted benzyl systems, particularly secondary benzylic halides and sulfonates, elimination becomes a more significant competing reaction. acs.orgmasterorganicchemistry.com For instance, in the synthesis of certain collidinium salts from benzylic halides, competing elimination reactions during the salt formation were noted as a limitation. acs.org
The solvolysis of benzyl derivatives, where the solvent acts as the nucleophile, can also involve both substitution (SN1) and elimination (E1) pathways, proceeding through a common carbocation intermediate. libretexts.orgcdnsciencepub.com For this compound, the formation of a primary benzylic carbocation is generally disfavored unless stabilized by resonance, as it is in this case. igi-global.comlibretexts.org Even so, SN2 and E2 pathways are often more prevalent with a good leaving group like mesylate, especially when a reasonably strong nucleophile or base is present. libretexts.org
Rearrangement Reactions Involving the Benzylic Mesylate Structure
Rearrangement reactions are a class of organic reactions where the carbon skeleton of a molecule is rearranged to yield a structural isomer of the original molecule. libretexts.org Common rearrangements like the Pinacol, Wagner-Meerwein, and Benzilic acid rearrangements often involve the formation of a carbocation or other electron-deficient intermediate, followed by the migration of an alkyl or aryl group. msuniv.ac.in
In the context of this compound, reactions that proceed via a benzylic carbocation intermediate could theoretically be susceptible to rearrangement. The formation of a carbocation can occur under SN1 or E1 conditions, typically in the presence of a non-nucleophilic, ionizing solvent and the absence of a strong base/nucleophile. igi-global.comlibretexts.org Once formed, the benzyl cation is stabilized by resonance.
However, specific rearrangement reactions involving the migration of the phenyl group or other substituents in the this compound framework are not widely reported in the literature under typical reaction conditions. The high reactivity of the mesylate group as a leaving group in SN2 reactions often ensures that substitution occurs rapidly with available nucleophiles, preempting the conditions necessary for carbocation formation and subsequent rearrangement. chem-soc.simdma.ch
One related rearrangement is the Payne rearrangement, which involves the isomerization of 2,3-epoxy alcohols under basic conditions. wikipedia.org While this involves an intramolecular nucleophilic attack and does not directly apply to the structure of this compound, it illustrates a type of rearrangement driven by an internal nucleophile displacing a leaving group on an adjacent carbon. For a substituted benzyl mesylate, a suitably positioned internal nucleophile could potentially lead to a rearrangement product via intramolecular cyclization and reopening, but this remains a hypothetical pathway for the parent compound.
Applications of Benzyl Methanesulfonate in Advanced Organic Transformations
Carbon-Carbon Bond Forming Reactions
The construction of carbon-carbon bonds is a cornerstone of organic synthesis. Benzyl (B1604629) methanesulfonate (B1217627) serves as a valuable electrophile in several important C-C bond-forming reactions.
Cross-Coupling Reactions Utilizing Benzylic Mesylates
Benzylic mesylates, including benzyl methanesulfonate, are effective coupling partners in various transition metal-catalyzed cross-coupling reactions. While benzyl halides are often used, benzyl mesylates offer an alternative that can sometimes provide advantages in reactivity and selectivity.
One notable application is in nickel-catalyzed cross-electrophile coupling reactions. For instance, diarylmethanes can be synthesized by coupling benzyl mesylates with aryl halides. acs.orgnih.govnih.govrsc.org In these reactions, a nickel catalyst is often used in conjunction with a co-catalyst, such as cobalt phthalocyanine (B1677752) (Co(Pc)). acs.orgnih.govrsc.org The co-catalyst facilitates the generation of a benzyl radical from the benzyl mesylate, which then couples with the arylnickel intermediate formed from the aryl halide. acs.orgnih.govnih.govrsc.org This dual catalytic system allows for the selective cross-coupling over undesired homocoupling products. acs.org The reaction has been shown to be effective for a range of benzyl mesylates and aryl halides, including those with various functional groups. nih.gov
Aryl mesylates have also been utilized in nickel-catalyzed Suzuki-Miyaura cross-coupling reactions with arylboronic acids since 1995. wikipedia.org While this specific application with this compound is less commonly cited, the reactivity of mesylates in this context is well-established.
Friedel-Crafts Type Reactions and Aromatic Alkylations
This compound can be employed as an alkylating agent in Friedel-Crafts type reactions to introduce a benzyl group onto an aromatic ring. These reactions are typically catalyzed by Lewis acids or strong Brønsted acids. researchgate.netrsc.org Scandium(III) triflate has been found to be an effective catalyst for the Friedel-Crafts alkylation of aromatic compounds with methanesulfonates derived from secondary alcohols. researchgate.net Another effective catalyst is lithium tetrakis(pentafluorophenyl)borate (B1229283), which can catalyze the benzylation of aromatic compounds with benzyl mesylate. researchgate.net The use of methanesulfonic acid (MSA) itself as a catalyst for Friedel-Crafts alkylation has also been explored, offering a greener alternative to traditional catalysts like hydrofluoric acid or aluminum chloride. rsc.org
Cyanation and Other Nucleophilic Additions
This compound readily undergoes nucleophilic substitution with cyanide sources to form benzyl cyanide. This transformation is a valuable method for introducing a one-carbon unit that can be further elaborated into other functional groups. A notable method involves the cyanation of biphenyl-4-ylmethyl methanesulfonate with trimethylsilyl (B98337) cyanide using fluoride-free inorganic salts like cesium carbonate or potassium carbonate as additives in acetonitrile (B52724), which can result in a quantitative yield of the corresponding nitrile. researchgate.netthieme-connect.com This approach has been successfully applied to a variety of alkyl halides and sulfonates. researchgate.netthieme-connect.com Nickel-catalyzed cyanation of unactivated alkyl sulfonates with zinc cyanide has also been developed, where an in situ generated alkyl iodide is believed to be the reactive intermediate. bohrium.com
Functionalization and Derivatization Strategies
Beyond carbon-carbon bond formation, this compound is a key substrate for introducing various functional groups, particularly fluorine-containing moieties.
Fluorination and Trifluoromethylation of Benzylic Substrates
The introduction of fluorine and trifluoromethyl groups into organic molecules is of significant interest, particularly in medicinal chemistry and materials science. d-nb.info this compound serves as a precursor for the synthesis of both benzyl fluorides and trifluoromethylated benzyl derivatives.
Nucleophilic fluorination of benzylic substrates with various leaving groups, including mesylates, has been achieved using reagents like a renewable source of anhydrous fluoride (B91410) in conjunction with a sterically hindered amine such as N,N-diisopropylethylamine (DIPEA). acs.org Good to excellent yields of the fluorinated products have been obtained with a range of benzylic compounds. acs.org
Copper-Mediated Trifluoromethylation Protocols
A significant advancement in the synthesis of trifluoromethylated arenes involves the copper-mediated trifluoromethylation of benzyl methanesulfonates. d-nb.infonih.govacs.org This method provides a convenient and economical alternative to protocols that utilize benzyl halides. d-nb.info The reaction typically employs a trifluoromethyl source like trimethylsilyl-trifluoromethyl (TMSCF3) and a copper salt, such as copper(I) iodide (CuI). d-nb.infobeilstein-journals.org
The reaction conditions have been optimized, and it has been found that using a stoichiometric amount of CuI in a mixed solvent system like DMF/HMPA can lead to high yields of the desired (trifluoroethyl)arenes. d-nb.info This protocol exhibits broad functional group tolerance, accommodating both electron-withdrawing groups (e.g., nitro, cyano, trifluoromethyl, ester) and electron-donating groups on the aromatic ring of the this compound. d-nb.info The method has also been successfully extended to the trifluoromethylation of allylic and propargylic mesylates. d-nb.infonih.gov Mechanistic studies suggest the involvement of a Cu(III)-CF3 species as the trifluoromethylating agent. nih.govrsc.org
Table 1: Copper-Mediated Trifluoromethylation of Substituted Benzyl Methanesulfonates
| Entry | Substituent on this compound | Product | Yield (%) |
| 1 | H | 1,1,1-Trifluoro-2-phenylethane | 79 |
| 2 | 4-Phenyl | 4-(2,2,2-Trifluoroethyl)-1,1'-biphenyl | 85 |
| 3 | 4-Fluoro | 1-Fluoro-4-(2,2,2-trifluoroethyl)benzene | 75 |
| 4 | 3,5-Dichloro | 1,3-Dichloro-5-(2,2,2-trifluoroethyl)benzene | 72 |
| 5 | 4-Bromo | 1-Bromo-4-(2,2,2-trifluoroethyl)benzene | 78 |
| 6 | 4-Nitro | 1-Nitro-4-(2,2,2-trifluoroethyl)benzene | 65 |
| 7 | 4-Cyano | 4-(2,2,2-Trifluoroethyl)benzonitrile | 71 |
| 8 | 4-Trifluoromethyl | 1-(Trifluoromethyl)-4-(2,2,2-trifluoroethyl)benzene | 82 |
| 9 | 4-Methoxycarbonyl | Methyl 4-(2,2,2-trifluoroethyl)benzoate | 76 |
Data sourced from a study on the copper-mediated trifluoromethylation of benzyl methanesulfonates with TMSCF3. The reaction was carried out with the this compound, TMSCF3 (2.0 equiv), and CuI (1.1 equiv) in DMF/HMPA at 60 °C. d-nb.info
Scope and Mechanistic Aspects of Fluoroalkylation
The introduction of fluorine-containing groups into organic molecules is of significant interest, particularly in medicinal chemistry and materials science. This compound serves as a valuable precursor for fluoroalkylation reactions. A notable application is in the copper-mediated trifluoromethylation of benzyl methanesulfonates using (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃) as the trifluoromethyl source. researchgate.net This method demonstrates a broad substrate scope, tolerating a variety of functional groups on the aromatic ring of the this compound. researchgate.net
The general mechanism for these transformations involves the nucleophilic substitution of the methanesulfonate group. In the context of fluoroalkylation, a fluoroalkylating agent, often generated in situ, acts as the nucleophile to displace the mesylate. While detailed mechanistic studies for all fluoroalkylation variants using this compound are specific to the catalytic system employed, photocatalysis has emerged as a powerful tool for such transformations. chemrxiv.org In related systems, photocatalysts can enable the generation of fluoroalkyl radicals from precursors like fluoroalkyl sulfinate salts, which can then engage with substrates. chemrxiv.org The expansion of these photoredox strategies to include benzyl compounds is an area of active research. nih.gov
Table 1: Examples of Copper-Mediated Trifluoromethylation of Substituted Benzyl Methanesulfonates Data compiled from research on Cu-mediated trifluoromethylation reactions. researchgate.net
| Substrate (Substituted this compound) | Product (Substituted Benzyl Trifluoromethane) | Functional Group Tolerance |
| This compound | Benzyl trifluoromethane | Unsubstituted aromatic ring |
| 4-Methoxythis compound | 4-Methoxybenzyl trifluoromethane | Electron-donating group (OMe) |
| 4-Chlorothis compound | 4-Chlorobenzyl trifluoromethane | Halogen group (Cl) |
| 3-Cyanothis compound | 3-Cyanobenzyl trifluoromethane | Electron-withdrawing group (CN) |
Amidation and Sulfonamidation Reactions
This compound is an effective benzylating agent for nitrogen nucleophiles, enabling the formation of N-benzyl amides and sulfonamides. The reaction proceeds via a standard SN2 mechanism, where an amine or a deprotonated sulfonamide attacks the benzylic carbon, displacing the methanesulfonate leaving group. This reactivity is analogous to the well-established displacement of mesylates by other nucleophiles, such as the azide (B81097) ion in dimethylformamide (DMF), which is a common route to synthesizing azides from mesylates. mdma.ch
The synthesis of sulfonamides often involves the reaction of a sulfonyl chloride with an amine. mdma.ch Alternatively, this compound can be used to introduce the benzyl group onto a sulfonamide nitrogen. For instance, the formation of N-benzyl-p-toluenesulfonamide can be achieved through the reaction of p-toluenesulfonamide (B41071) with a benzylating agent like this compound in the presence of a suitable base. mdma.ch The use of methanesulfonates as activating groups for alcohols, which are then displaced by nucleophiles, is a foundational strategy in organic synthesis. ucl.ac.uk
Etherification and Esterification Reactions
The benzylation of hydroxyl groups to form benzyl ethers is one of the most common protection strategies in organic synthesis, particularly in carbohydrate chemistry. nih.govskemman.is this compound serves as an efficient reagent for this purpose. The key challenge in molecules with multiple hydroxyl groups (polyols) is achieving regioselectivity. researchgate.net
The reactivity of a hydroxyl group can be enhanced by converting it into a better leaving group, such as a methanesulfonate. Ether synthesis using methanesulfonate activation has been reported to be effective, in some cases succeeding where corresponding tosylates failed, indicating the higher reactivity of the mesylate group. ucl.ac.uk The selective benzylation of a primary hydroxyl group in the presence of secondary ones is a common objective. researchgate.net While direct alkylation with strong bases can be poorly selective, converting the target hydroxyl group to a mesylate first, followed by displacement, can offer an alternative route, although direct displacement of the mesylate is more common. The choice of reaction conditions, such as the base and solvent, is critical in controlling the selectivity of benzylation reactions. researchgate.net
Modern synthetic methods increasingly rely on catalytic systems to improve efficiency, selectivity, and substrate scope. Dual catalytic systems have been developed for cross-electrophile coupling reactions that are compatible with methanesulfonate leaving groups. For example, a system using both a nickel (Ni) and a cobalt (Co) catalyst has been shown to couple aryl halides with alkyl electrophiles. nih.gov Crucially, this methodology is effective with primary alkyl mesylates; 3-phenylpropyl methanesulfonate has been successfully coupled with methyl 4-bromobenzoate (B14158574) in high yield. nih.gov This demonstrates that alkyl methanesulfonates are competent electrophiles in advanced, mild catalytic cycles, a principle that extends to their use in forming C–O bonds for ether synthesis.
Palladium-catalyzed reactions are also prominent in the synthesis of aryl ethers. google.com While many of these systems couple an alcohol with an aryl halide, the underlying principle of activating substrates for cross-coupling is shared. The development of catalytic systems that can directly couple alcohols with alkyl methanesulfonates under mild conditions remains a key research interest.
Table 2: Reactivity of a Mesylate in a Dual Ni/Co Catalytic System Data from a study on cross-electrophile coupling. nih.gov
| Alkyl Electrophile | Aryl Electrophile | Catalyst System | Product | Yield |
| 3-Phenylpropyl methanesulfonate | Methyl 4-bromobenzoate | (dtbbpy)NiIIBr2 / CoII(Pc) | Methyl 4-(3-phenylpropyl)benzoate | High |
Construction of Complex Molecular Architectures and Heterocycles
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and generate minimal byproducts. tcichemicals.com The premier example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a 1,4-disubstituted 1,2,3-triazole ring. scielo.brbohrium.com
This compound plays a critical, albeit indirect, role in this methodology as a stable and readily accessible precursor to the required azide component. The synthesis is typically a two-step process:
Synthesis of this compound : Benzyl alcohol is reacted with methanesulfonyl chloride in the presence of a base like triethylamine (B128534) to produce this compound in high yield. scielo.br
Conversion to Benzyl Azide and Cycloaddition : The resulting this compound is then treated with an azide source, such as sodium azide, to produce benzyl azide via nucleophilic substitution. This in situ or isolated benzyl azide is the direct participant in the CuAAC reaction. When combined with a terminal alkyne in the presence of a copper(I) catalyst (often generated from CuSO₄ and a reducing agent like sodium ascorbate), it "clicks" to form the stable 1,2,3-triazole heterocycle. scielo.brresearchgate.net
This strategy leverages the robust and reliable nature of this compound as an intermediate to facilitate the efficient construction of complex triazole-containing molecules, which have applications as anticancer agents and other bioactive compounds. scielo.br
Synthesis of Isoquinoline (B145761) and Other Nitrogen-Containing Heterocyclic Systems
This compound and its derivatives are instrumental in the synthesis of various nitrogen-containing heterocyclic compounds, including isoquinolines. These structural motifs are prevalent in a wide array of natural products and pharmaceuticals. rsc.orgopenmedicinalchemistryjournal.com The synthesis of these compounds often involves the construction of the heterocyclic ring through cyclization reactions where this compound can act as a key building block.
For instance, the synthesis of indolo[2,1-a]isoquinolines can utilize benzyl as a protecting group in one of the key steps. wits.ac.za While the direct use of this compound in all isoquinoline syntheses is not universally documented, its role as a benzylating agent is crucial for introducing the benzyl group, which can be a precursor to the final heterocyclic system. The formation of the isoquinoline core can be achieved through various strategies, including the Pomeranz–Fritsch reaction, which has been modified to produce substituted isoquinolines. cdnsciencepub.com Furthermore, oxidative cross-dehydrogenative coupling (CDC) reactions have been developed for the direct C1-benzylation of isoquinolines using methyl arenes, showcasing an alternative route to C1-benzylated isoquinolines. rsc.org
In a broader context, the synthesis of nitrogen-containing heterocycles is a significant area of organic chemistry. rsc.orgmdpi.com Methodologies for constructing these rings can involve tandem catalysis and in situ generation of reactive intermediates like benzyne (B1209423) for cycloaddition reactions. rsc.orgresearchgate.net While not always directly employing this compound, these advanced strategies highlight the importance of versatile reagents that can introduce specific functionalities necessary for subsequent cyclization and ring formation.
Intramolecular Cyclization Reactions (e.g., Tetrahydrofuran (B95107) Lignan Synthesis)
This compound has proven to be a valuable reagent in intramolecular cyclization reactions, particularly in the stereoselective synthesis of tetrahydrofuran lignans. tandfonline.comtandfonline.com Lignans are a class of natural products with diverse biological activities, and the tetrahydrofuran core is a common structural feature. tandfonline.comtuwien.at
A notable application of this compound is in the construction of the tetrasubstituted tetrahydrofuran ring system, avoiding undesired Friedel-Crafts type side reactions. tandfonline.comtandfonline.com In the synthesis of virgatusin stereoisomers, a benzyl mesylate intermediate undergoes an SN1 intramolecular cyclization to form the desired tetrahydrofuran derivative. tandfonline.com This reaction proceeds through a benzylic cation, allowing for controlled etherification. tandfonline.com
The general strategy involves the selective mesylation of a diol to form the this compound, which then cyclizes to the tetrahydrofuran ring. tandfonline.com This approach has been successfully used to synthesize optically pure stereoisomers of virgatusin with high enantiomeric excess. tandfonline.comtandfonline.com The stereochemistry of the final product is controlled by the stereochemistry of the starting material and the nature of the cyclization reaction. tandfonline.com
This methodology represents a significant advancement in the synthesis of complex lignans, providing a stereoselective route to these important natural products. tandfonline.comtandfonline.comtandfonline.com
Application in Polymer and Material Science Research
This compound and its derivatives are finding increasing use in the field of polymer and material science. Their unique chemical properties allow them to function as key components in the synthesis of a variety of polymeric materials with tailored functionalities.
As a Monomer or Initiator in Controlled Polymerization Processes
Controlled/living polymerization techniques are essential for synthesizing polymers with well-defined molecular weights, architectures, and functionalities. fiveable.memdpi.com this compound can potentially act as an initiator in certain controlled polymerization processes. For instance, in Atom Transfer Radical Polymerization (ATRP), initiators are typically alkyl halides or sulfonyl halides, which can reversibly generate radical species in the presence of a transition metal catalyst. fiveable.me While direct, extensive research on this compound as a primary initiator is not widely documented, its structural similarity to common initiators suggests its potential in this role.
The initiation step in radical polymerization involves the generation of a radical that then propagates by adding to monomer units. libretexts.org The efficiency of an initiator depends on its ability to generate radicals under specific conditions. The methanesulfonate group in this compound could potentially be cleaved to initiate polymerization.
Furthermore, derivatives of this compound are used in the synthesis of monomers for specialty polymers. polymersource.ca The ability to precisely control polymerization allows for the creation of advanced materials with specific properties, such as block copolymers, star polymers, and functionalized polymers. polymersource.calibretexts.org
Synthesis of Specialty Polymers and Functional Materials
The incorporation of specific functional groups into polymers is crucial for developing materials with desired properties for various applications. This compound derivatives can be used to introduce the benzyl group into polymer structures, leading to specialty polymers with unique characteristics. For example, fluorinated compounds derived from intermediates like 3,5-bis(trifluoromethyl)this compound are of interest in materials science due to the unique properties conferred by fluorine, such as thermal stability and chemical resistance. vulcanchem.com
Nitrogen-containing heterocycles, whose synthesis can involve this compound, are also important components of functional polymers and materials. openmedicinalchemistryjournal.com These polymers have applications in diverse areas, including as pharmaceuticals, corrosion inhibitors, and dyes. openmedicinalchemistryjournal.com
The development of specialty polymers often relies on the ability to synthesize monomers with specific functional groups. specificpolymers.com this compound can serve as a reagent in the synthesis of such monomers, enabling the creation of polymers with tailored properties for applications in electronics, biomedicine, and other advanced fields.
Utilization in Ionic Liquid Design and Synthesis
Ionic liquids (ILs) are salts with melting points below 100 °C, and they have gained significant attention as "designer solvents" due to their tunable physicochemical properties. nih.govjscimedcentral.com These properties include low vapor pressure, high thermal stability, and the ability to dissolve a wide range of compounds. researchgate.netrsc.org
Preparation of this compound-Based Ionic Liquids
This compound can be a precursor in the synthesis of certain ionic liquids. The synthesis of ILs often involves the quaternization of an amine or a heterocyclic compound, followed by anion exchange. d-nb.info While direct use of this compound as the primary component is not the most common route, its derivatives and related structures are employed. For example, p-anisidinium-based ionic compounds have been synthesized using methanesulfonate as the anion. jscimedcentral.com
The design of ionic liquids involves selecting appropriate cations and anions to achieve desired properties. nih.govrsc.org The cation is often a bulky, asymmetric organic species, such as an imidazolium (B1220033) or pyridinium (B92312) derivative, while the anion can be varied to fine-tune the IL's characteristics. nih.gov Methanesulfonate is one of the anions used in the synthesis of ILs. researchgate.netmdpi.com For instance, 1-allylpyridinium methanesulfonate is an example of an ionic liquid with a methanesulfonate anion. mdpi.com
The synthesis of ILs can be achieved through various methods, including anion exchange reactions where a halide-containing ionic liquid reacts with a methylsulfonate, such as methyl methanesulfonate, to produce the desired ionic liquid with high purity. d-nb.info This approach offers high atom economy and avoids the formation of waste products. d-nb.info The resulting ionic liquids have applications in various fields, including as reaction media for organic synthesis and in analytical chemistry. nih.govresearchgate.net
Investigation of Their Role as Reaction Media or Catalysts
A thorough review of scientific literature indicates that this compound is not utilized as a reaction medium or catalyst in advanced organic transformations. The compound's primary and well-documented role in organic synthesis is that of a reagent, specifically as a potent benzylating agent. This reactivity stems from the chemical nature of the methanesulfonate group, which functions as an excellent leaving group in nucleophilic substitution reactions.
The physical properties of this compound include being a liquid at room temperature with a reported melting point of 22-24 °C and a high boiling point. chembk.comsigmaaldrich.com While its high boiling point might theoretically suggest potential as a solvent for high-temperature reactions, its inherent reactivity as an electrophile dominates its chemical behavior. chembk.comchemsrc.comlookchem.com Consequently, its application is geared towards transferring a benzyl group to a nucleophile, rather than serving as an inert solvent or a catalytic species.
Research studies consistently employ this compound as a substrate or starting material. For instance, it is used as a precursor for generating other reactive intermediates or for direct benzylation of various substrates. There are no available research findings where this compound itself facilitates a reaction in a catalytic capacity or acts as the solvent system for a transformation. Its utility is centered on the cleavage of the carbon-oxygen bond, releasing the stable methanesulfonate anion.
Given the available evidence, the investigation into the role of this compound as a reaction medium or catalyst concludes that it is not a recognized application for this compound. Its function is firmly established as a reactive electrophile for benzylation.
Research Findings on this compound as a Reaction Medium or Catalyst
| Reaction Type | Catalyst/Medium Role | Substrate(s) | Product(s) | Yield (%) | Reference |
|---|---|---|---|---|---|
| No data available in the reviewed scientific literature for the use of this compound as a reaction medium or catalyst. |
Advanced Analytical Methodologies for Characterization and Quantification in Research
Spectroscopic Techniques for Comprehensive Structural Elucidation
Spectroscopic methods are indispensable for the detailed structural analysis of benzyl (B1604629) methanesulfonate (B1217627), each providing unique insights into its molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of benzyl methanesulfonate in solution.
¹H NMR: Proton NMR provides information about the hydrogen atoms in the molecule. For this compound, characteristic signals are observed for the aromatic protons of the benzyl group, the methylene (B1212753) (-CH2-) protons, and the methyl (-CH3) protons of the mesylate group. rsc.orgbeilstein-journals.orgresearchgate.netprepchem.com In deuterated chloroform (B151607) (CDCl3), the aromatic protons typically appear as a multiplet around 7.41 ppm, the benzylic methylene protons as a singlet at approximately 5.24 ppm, and the methyl protons of the sulfonate group as a singlet around 2.90 ppm. beilstein-journals.orgprepchem.com In deuterated acetonitrile (B52724) (CD3CN), these shifts are observed at about 7.26 ppm (multiplet), 4.66 ppm (singlet), and 3.78 ppm (singlet), respectively. rsc.org
¹³C NMR: Carbon-13 NMR complements ¹H NMR by providing data on the carbon skeleton. The spectrum of this compound will show distinct signals for the carbon atoms of the phenyl ring, the benzylic methylene carbon, and the methyl carbon of the methanesulfonyl group.
¹⁹F NMR: While not directly applicable to this compound itself, ¹⁹F NMR is a powerful tool for analyzing fluorinated analogues. For instance, in the case of 4-fluorothis compound, a distinct signal in the ¹⁹F NMR spectrum confirms the presence and electronic environment of the fluorine atom. beilstein-journals.org
2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons, confirming the structural assignment of this compound. These techniques are particularly useful in complex mixtures or for unequivocally assigning signals.
| ¹H NMR Data for this compound | |
| Solvent | Chemical Shifts (δ ppm) |
| CDCl₃ | 7.41 (m, 5H, Ar-H), 5.24 (s, 2H, -CH₂-), 2.90 (s, 3H, -CH₃) beilstein-journals.orgprepchem.com |
| CD₃CN | 7.26 (m, 5H, Ar-H), 4.66 (s, 2H, -CH₂-), 3.78 (s, 3H, -CH₃) rsc.org |
| ¹³C NMR Data for this compound (Predicted) | |
| Carbon Atom | Predicted Chemical Shift (δ ppm) |
| C=O (ester) | ~170 |
| Aromatic C-O | ~135 |
| Aromatic C-H | ~128-129 |
| -CH₂- | ~70 |
| -CH₃ | ~38 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The IR spectrum displays characteristic absorption bands corresponding to the vibrations of specific bonds. researchgate.netresearchgate.net Key absorptions include:
S=O stretching: Strong absorptions typically appear in the regions of 1350-1380 cm⁻¹ (asymmetric) and 1170-1190 cm⁻¹ (symmetric), which are characteristic of the sulfonate group.
C-O stretching: An absorption band associated with the C-O single bond of the ester group is also prominent.
Aromatic C-H and C=C stretching: Bands corresponding to the aromatic ring are observed around 3030-3100 cm⁻¹ (C-H stretch) and 1500-1600 cm⁻¹ (C=C in-ring vibrations). libretexts.org
| Characteristic IR Absorption Bands for this compound | |
| Functional Group | Absorption Range (cm⁻¹) |
| Aromatic C-H Stretch | 3030 - 3100 |
| Asymmetric S=O Stretch | 1350 - 1380 |
| Symmetric S=O Stretch | 1170 - 1190 |
| C-O Stretch | ~1000 |
| Aromatic C=C Stretch | 1500 & 1600 |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the exact mass of this compound with high precision. measurlabs.com This allows for the calculation of its elemental formula, C₈H₁₀O₃S, confirming the identity of the compound. nih.gov The monoisotopic mass of this compound is 186.03506535 Da. nih.gov HRMS is particularly valuable for distinguishing between compounds with the same nominal mass but different elemental compositions.
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography provides definitive, three-dimensional structural information of a compound in its solid state. While this compound is an oil at room temperature, crystalline derivatives can be analyzed. prepchem.com For instance, the crystal structures of related compounds like 2-nitrothis compound and 3,5-dinitrothis compound have been determined. iucr.orgiucr.org These analyses reveal precise bond lengths, bond angles, and intermolecular interactions, such as C-H···O hydrogen bonds, which influence the crystal packing. iucr.org Such studies on derivatives provide valuable insight into the conformational preferences and non-covalent interactions of the this compound framework.
Dynamic Spectroscopic Studies (e.g., 2D Correlation Spectroscopy for Reaction Monitoring)
Dynamic spectroscopic studies, particularly two-dimensional correlation spectroscopy (2D-COS), are advanced methods for monitoring the progress of chemical reactions in real-time. edgccjournal.orgresearchgate.netspectroscopyonline.com By applying an external perturbation (like a change in concentration or temperature) to a reacting system involving this compound, a series of spectra (e.g., IR or NMR) can be collected over time. rsc.org 2D-COS analysis of this data can reveal the sequence of bond-forming and bond-breaking events, help identify transient intermediates, and enhance spectral resolution by spreading overlapping peaks into a second dimension. rsc.orgedgccjournal.org This technique has been used to elucidate complex chemical reactions and is suitable for studying the kinetics of reactions involving this compound. rsc.org
Chromatographic Separation and Trace Analysis Methodologies
Chromatographic techniques are essential for the separation, purification, and quantification of this compound, especially for trace analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. japsonline.cominnovareacademics.in It offers excellent sensitivity and specificity, making it suitable for trace-level quantification of sulfonate ester impurities in active pharmaceutical ingredients (APIs). restek.comjapsonline.com
The methodology typically involves direct injection of a sample solution, where the analyte is volatilized in a heated inlet and separated on a capillary column before detection by a mass spectrometer. nih.gov To enhance sensitivity for trace analysis, the mass spectrometer is often operated in selected ion monitoring (SIM) mode. nih.govinnovareacademics.in In SIM mode, the instrument is set to detect only specific mass fragments characteristic of the target analyte, which reduces background noise and lowers detection limits. innovareacademics.in
Method development involves optimizing several factors, including the choice of capillary column, carrier gas flow rate, and the temperature program of the GC oven. nih.gov For instance, a method for related alkyl methanesulfonates used a DB-1701 capillary column with an oven temperature ramped from 80°C to 220°C. japsonline.com Another validated method for methanesulfonyl chloride utilized a ZB-5 ms (B15284909) column with helium as the carrier gas. innovareacademics.in The selection of an appropriate diluent is also crucial; solvents like dichloromethane (B109758) or a mixture of acetonitrile, water, and ammonia (B1221849) have been used to ensure sample stability and good chromatography. nih.govinnovareacademics.in
Table 1: Example GC-MS Parameters for Sulfonate Ester Analysis
| Parameter | Condition 1 (for MOS, EOS, BOS) japsonline.com | Condition 2 (for AMSs) nih.gov | Condition 3 (for MSC) innovareacademics.in |
|---|---|---|---|
| Column | DB-1701 | Not specified (initially DB-1) | ZB-5 ms (30 m × 0.25 mm × 0.25 µm) |
| Injection Volume | 1 µl (5:1 split) | Not specified | Not specified |
| Oven Program | 80°C (2 min), then 20°C/min to 220°C (11 min) | 60°C (2 min), then 10°C/min to 220°C (8 min) | Not specified |
| Carrier Gas | Helium | Helium (1.46 ml/min) | Helium (1.0 ml/min) |
| Detector | Single Quadrupole MS (SIM mode) | Mass Spectrometer (SIM mode) | Mass Spectrometer (SIM mode) |
| Monitored Ions (m/z) | MOS (97), EOS (111), BOS (112) | Not specified | MSC (79) |
MOS: Methyl O-sulfonate; EOS: Ethyl O-sulfonate; BOS: Benzyl O-sulfonate; AMSs: Alkyl methanesulfonates; MSC: Methane (B114726) sulfonyl chloride.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures
For complex sample matrices or for sulfonate esters that are less volatile or prone to thermal degradation, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred analytical approach. nih.govsci-hub.se This technique avoids the high temperatures of a GC inlet and provides exceptional specificity and sensitivity through multiple reaction monitoring (MRM). sci-hub.seresearchgate.net In MRM mode, a specific precursor ion is selected, fragmented, and then a specific product ion is monitored, significantly reducing matrix interference and enhancing selectivity. sci-hub.seresearchgate.net
A typical LC-MS/MS method for sulfonate esters employs a reversed-phase column, such as a C18 or T3 type, with a mobile phase consisting of a water-acetonitrile gradient. nih.govresearchgate.net Ionization of the analytes is commonly achieved using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI). nih.govresearchgate.net An LC-APCI-MS/MS method was successfully developed for the simultaneous determination of 15 different sulfonate esters, demonstrating the power of this technique for screening multiple potential impurities without derivatization. nih.gov
The sensitivity of LC-MS/MS methods allows for the quantification of impurities at very low levels. researchgate.netresearchgate.net For example, a validated method for methyl and ethyl methanesulfonate reported a limit of quantification (LOQ) as low as ~0.01 µg/mL. researchgate.net The high accuracy and precision of these methods make them ideal for quality control in the pharmaceutical industry. researchgate.netresearchgate.net
Table 2: Performance Characteristics of LC-MS/MS Methods for Methanesulfonates
| Analyte(s) | Linearity Range | Correlation Coefficient (r or r²) | LOD | LOQ | Source |
|---|---|---|---|---|---|
| MMS & EMS | 0.01-0.23 µg/mL (MMS), 0.005-0.23 µg/mL (EMS) | >0.99 | ~0.002 µg/mL | ~0.01 µg/mL | researchgate.net |
| 15 Sulfonate Esters | Variable (e.g., up to 50 ng/mL) | >0.99 | ≤15 ng/mL (mesylates) | Not specified | nih.gov |
| MMS & EMS | 0.0025-0.3 µg/mL | >0.999 | Not specified | 0.0025 µg/mL | researchgate.net |
MMS: Methyl Methanesulfonate; EMS: Ethyl Methanesulfonate.
Development and Validation of Methods for Process-Related Impurity Analysis
The presence of this compound in a pharmaceutical product is typically the result of the manufacturing process, where methanesulfonic acid may be used as a reagent or catalyst in the presence of benzyl alcohol or related structures. restek.com As a potential genotoxic impurity (PGI), its levels in the final drug substance must be strictly controlled, often to a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day . nih.gov This regulatory requirement drives the development and rigorous validation of analytical methods capable of quantifying these impurities at parts-per-million (ppm) levels. nih.govinnovareacademics.in
Any analytical method intended for the quantification of a PGI must be validated according to guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R1). nih.govinnovareacademics.in The validation process demonstrates that the method is suitable for its intended purpose and provides reliable results. Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as the API, other impurities, and degradation products. innovareacademics.in
Linearity and Range: Demonstrating a direct proportional relationship between the analyte concentration and the method's response over a specified range. innovareacademics.in
Accuracy: The closeness of the test results to the true value, often assessed by spike-recovery experiments. innovareacademics.inshimadzu.com
Precision: The degree of scatter between a series of measurements, evaluated at levels of repeatability (intra-day) and intermediate precision (inter-day). innovareacademics.inrroij.com
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantified. innovareacademics.in
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. innovareacademics.in
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters. innovareacademics.in
The control of such impurities is based on a scientific understanding of the manufacturing process and risk management principles. nih.gov This can involve calculating purge factors, which estimate the removal of an impurity during downstream processing steps like crystallization, extraction, or chromatography, to justify not including a test in the final drug substance specification. acs.org
Table 4: Summary of Reported Validation Data for Methanesulfonate Impurities
| Analyte(s) | Method | LOD | LOQ | Accuracy (% Recovery) | Source |
|---|---|---|---|---|---|
| MOS, EOS, BOS | GC-MS | 0.61-0.74 ppm | 2.03-2.48 ppm | 94.5-97.5% | japsonline.com |
| MMS, EMS, IPMS | GC/MS/MS | 0.11-0.13 ppm | 0.34-0.38 ppm | Determined by spiking at 0.7, 1, and 2.1 ppm | rroij.com |
| MMS, EMS | HPLC-UV (derivatized) | 0.01 µg/mL | 0.03 µg/mL | 88.7-103.8% | google.com |
| 15 Sulfonate Esters | LC-APCI-MS/MS | ≤2 ng/mL (benzenesulfonates) | Not specified | 90.4-105.2% | nih.gov |
IPMS: Isopropyl Methanesulfonate.
Solid-Phase Microextraction (SPME) Coupled Techniques in Trace Analysis
Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that integrates sampling, extraction, and concentration into a single step. mdpi.comnih.gov It is particularly valuable for the trace analysis of impurities like this compound in complex matrices such as APIs. rroij.comnih.gov The technique utilizes a fused silica (B1680970) fiber coated with a stationary phase. When exposed to a sample (either directly or in the headspace above the sample), analytes partition from the sample matrix onto the fiber coating. mdpi.com The fiber is then transferred to the injection port of a gas chromatograph, where the analytes are thermally desorbed for analysis, typically by GC-MS. nih.gov
The coupling of SPME with GC-MS provides a highly sensitive and automated method for determining sulfonate esters at low ppm levels. rroij.comresearchgate.net The development of an SPME method requires the optimization of several parameters that affect extraction efficiency, including the choice of fiber coating, extraction time and temperature, sample pH, and the addition of salt to the sample matrix. nih.gov
Validated SPME-GC/MS methods have been successfully used to determine various sulfonate esters in pharmaceutical ingredients. rroij.comnih.gov These methods have proven to be reproducible, with relative standard deviations typically below 6%, and accurate for external standard quantification. nih.gov The technique offers significant advantages over traditional liquid-liquid extraction, including reduced solvent consumption, minimized sample handling, and improved detection limits due to the pre-concentration effect. nih.gov Research continues into developing novel SPME fiber coatings, such as those based on ionic liquids, to further enhance selectivity and extraction efficiency for specific classes of analytes. mdpi.com
Compound Index
Theoretical and Computational Studies of Benzyl Methanesulfonate
Density Functional Theory (DFT) Calculations
Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to predict molecular properties like geometry, vibrational frequencies, and reaction energetics.
DFT calculations can be employed to determine the most stable three-dimensional arrangement of atoms in the benzyl (B1604629) methanesulfonate (B1217627) molecule. By optimizing the geometry, key structural parameters such as bond lengths, bond angles, and dihedral angles can be predicted. For molecules with rotational freedom, like benzyl methanesulfonate, DFT can identify different stable conformations. Studies on similar small alkyl methanesulfonates, such as methyl methanesulfonate, have shown the existence of two main conformers: an anti conformation (with Cs symmetry) and a gauche conformation (with C1 symmetry), with the anti form being more stable. nih.gov This preference is often attributed to favorable hyperconjugative interactions. nih.gov A similar conformational landscape is expected for this compound.
The electronic structure can also be elucidated, providing information on the distribution of electron density, molecular orbitals (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), and electrostatic potential. These properties are crucial for understanding the molecule's reactivity, particularly its susceptibility to nucleophilic attack at the benzylic carbon.
Table 1: Predicted Geometrical Parameters for the anti-Conformer of this compound from DFT Calculations (Note: The following data is illustrative and based on typical values for related structures, as specific published data for this compound is not available.)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C(benzyl)-O | 1.43 Å |
| O-S | 1.60 Å | |
| S=O (asymmetric) | 1.45 Å | |
| S=O (symmetric) | 1.45 Å | |
| S-C(methyl) | 1.77 Å | |
| Bond Angle | C(benzyl)-O-S | 118.0° |
| O-S-O | 120.0° | |
| O-S-C(methyl) | 105.0° | |
| Dihedral Angle | C(phenyl)-C(benzyl)-O-S | 180.0° (anti) |
DFT calculations are a standard method for predicting the vibrational spectra (infrared and Raman) of molecules. rsc.orgjetir.org By calculating the second derivatives of the energy with respect to the atomic positions, a Hessian matrix is constructed, which can then be used to determine the frequencies and normal modes of vibration. These calculated frequencies are often systematically scaled to correct for approximations in the theoretical model and to improve agreement with experimental data. nih.gov
The predicted spectrum allows for the assignment of specific absorption bands to particular molecular motions, such as C-H stretching of the aromatic ring, asymmetric and symmetric S=O stretching of the sulfonyl group, and C-O-S skeletal vibrations. This information is invaluable for interpreting experimental spectroscopic data and for identifying the compound.
Table 2: Illustrative Calculated Vibrational Frequencies for this compound (Note: This table presents hypothetical data for illustrative purposes, based on characteristic frequencies for the functional groups present.)
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity |
| Aromatic C-H Stretch | 3050 | Medium | Strong |
| CH₂ Stretch (asymmetric) | 2955 | Medium | Medium |
| CH₃ Stretch (asymmetric) | 2930 | Medium | Medium |
| C=C Aromatic Ring Stretch | 1605 | Strong | Strong |
| S=O Stretch (asymmetric) | 1350 | Very Strong | Medium |
| S=O Stretch (symmetric) | 1175 | Very Strong | Strong |
| C(benzyl)-O Stretch | 1020 | Strong | Weak |
| S-O Stretch | 830 | Strong | Weak |
This compound is an alkylating agent, and its reactivity is of significant chemical interest. DFT is a key tool for investigating the mechanisms of chemical reactions, such as the bimolecular nucleophilic substitution (Sₙ2) reaction, which is a likely pathway for the alkylation of nucleophiles by this compound. researchgate.netsciforum.net
Table 3: Hypothetical Relative Energies for an Sₙ2 Reaction of this compound with a Nucleophile (e.g., Cl⁻) (Note: Energies are illustrative, representing a typical Sₙ2 profile.)
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | This compound + Cl⁻ | 0.0 |
| Pre-reaction Complex | [Cl⁻···CH₂(Ph)OMs] | -5.2 |
| Transition State | [Cl···CH₂(Ph)···OMs]⁻ | +15.5 |
| Post-reaction Complex | [ClCH₂(Ph)···OMs⁻] | -25.0 |
| Products | Benzyl chloride + MsO⁻ | -22.0 |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide a detailed picture of molecular behavior, including conformational changes and interactions with surrounding molecules like solvents.
While DFT can identify stable conformers, MD simulations can explore the dynamic transitions between them. By simulating the motion of a this compound molecule over nanoseconds or longer, it is possible to map out the potential energy surface and observe how the molecule flexes and rotates. This is particularly useful for understanding the flexibility of the benzyl and methanesulfonate groups and the energy barriers separating different rotational isomers (rotamers). Such simulations can reveal the relative populations of the anti and gauche conformers at a given temperature, providing a more complete picture of the molecule's structural dynamics than static quantum calculations alone. researchgate.netmdpi.com
The environment, especially the solvent, can have a profound impact on chemical reactions. iastate.edu MD simulations are exceptionally well-suited for studying these effects because they can explicitly model hundreds or thousands of solvent molecules surrounding the reactant(s). nih.gov
For a reaction like the Sₙ2 substitution of this compound, an MD simulation could be performed in various solvents, such as water (polar protic), acetonitrile (B52724) (polar aprotic), or a nonpolar solvent like hexane. The simulation would reveal how solvent molecules arrange themselves around the reactants and the transition state, a phenomenon known as solvation. iastate.edu By analyzing the solvent structure and interactions, one can understand how the solvent stabilizes or destabilizes the charged species involved in the reaction, thereby influencing the reaction rate. Combining MD with quantum mechanics (QM/MM methods) allows for the accurate simulation of the reaction energetics within a realistic, dynamic solvent environment, providing a powerful predictive tool for understanding reactivity in solution. acs.org
Quantum Chemical Modeling of Reaction Mechanisms
Quantum chemical modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating the reaction mechanisms of organic compounds. researchgate.net For this compound, these computational approaches can map out the potential energy surface for its reactions, typically nucleophilic substitutions, providing detailed insights into the transition states and intermediates that are often inaccessible through experimental means alone.
The reactions of this compound, particularly nucleophilic substitution (SN2), are expected to proceed through a well-defined pathway involving specific intermediates and a single transition state. Computational modeling allows for the precise characterization of these species.
The typical SN2 reaction of this compound with a nucleophile (Nu-) is theorized to proceed via a concerted mechanism. researchgate.net Quantum chemical calculations can model this process by identifying the key stationary points on the potential energy surface: the reactant complex, the transition state, and the product complex. mdpi.com
Reactant Complex (Ion-Dipole Complex): Before the main reaction occurs, the nucleophile and this compound form a loosely bound complex, stabilized by electrostatic interactions.
Transition State (TS): This is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome. For an SN2 reaction, the transition state features a pentacoordinate carbon center, where the bond to the incoming nucleophile is partially formed, and the bond to the methanesulfonate leaving group is partially broken. researchgate.net Computational studies on analogous benzyl systems show that this transition state has a trigonal-bipyramidal geometry. researchgate.net The benzyl group can stabilize this transition state through hyperconjugation, a phenomenon known as the "benzylic effect," which lowers the activation energy compared to simple alkyl systems. acs.org
Product Complex: After the transition state, the system relaxes to a complex where the newly formed product and the methanesulfonate anion are associated.
Products: Finally, the product complex dissociates into the free benzylated nucleophile and the methanesulfonate anion.
The rate-determining step in this concerted SN2 mechanism is the passage through the transition state. The Gibbs free energy of activation (ΔG‡), which is the energy difference between the reactant complex and the transition state, dictates the reaction rate. DFT calculations are particularly adept at computing these energy barriers. researchgate.net While stepwise (SN1) mechanisms involving a distinct benzyl cation intermediate are possible, particularly with poor nucleophiles or in highly polar, ionizing solvents, the SN2 pathway is generally considered more favorable for primary benzylic substrates like this compound. Computational studies on the hydrolysis of other sulfonate esters have also favored concerted over stepwise mechanisms involving stable pentacoordinate intermediates. acs.orgresearchgate.net
Table 1: Calculated Parameters for Stationary Points in a Model SN2 Reaction of this compound This table presents hypothetical data based on typical values from computational studies of related SN2 reactions. researchgate.netresearchgate.net
| Stationary Point | Description | Key Geometric Features | Relative Energy (kcal/mol) |
|---|---|---|---|
| Reactant Complex | Ion-dipole association of the nucleophile and this compound. | Long distance between nucleophile and benzylic carbon (>3 Å). | -5 to -10 |
| Transition State | Pentacoordinate carbon with partial bonds to nucleophile and leaving group. | C-Nu bond: ~2.2-2.5 Å; C-O bond: ~2.0-2.3 Å. | +15 to +25 |
| Product Complex | Association of the benzylated product and the methanesulfonate anion. | Long distance between product and leaving group anion (>3 Å). | -20 to -30 |
Computational modeling is highly effective in predicting the selectivity of chemical reactions. For a multifunctional substrate or nucleophile, different reaction pathways may compete, leading to issues of regioselectivity or chemoselectivity.
Regioselectivity: If a nucleophile has multiple reactive sites, quantum chemical calculations can determine the activation energy for attack at each site. The site with the lower activation barrier will correspond to the major product. For example, in the benzylation of a phenoxide anion with different positions available for attack (e.g., oxygen vs. carbon), comparing the transition state energies for O-alkylation and C-alkylation would predict the regiochemical outcome.
Chemoselectivity: In a scenario with multiple nucleophilic groups in a molecule, the model can predict which group will preferentially react with this compound. This is achieved by calculating the activation barriers for the reaction at each nucleophilic center. The difference in these barriers allows for a quantitative prediction of the product distribution.
Stereoselectivity: Since the SN2 reaction proceeds with an inversion of stereochemistry at the reaction center (a Walden inversion), computational models of reactions involving a chiral benzylic carbon would inherently predict this stereochemical outcome. The calculated geometry of the transition state clearly shows the backside attack of the nucleophile, leading to the inversion of configuration.
The prediction of selectivity relies on the accurate calculation of transition state energies for all competing pathways. The predicted product ratio can be estimated from the difference in the Gibbs free energies of activation (ΔΔG‡) for the competing pathways.
Table 2: Computational Approaches to Predicting Reaction Selectivity
| Type of Selectivity | Computational Strategy | Key Output Parameter | Basis of Prediction |
|---|---|---|---|
| Regioselectivity | Calculate transition state energies for attack at all possible reactive sites. | ΔG‡ for each pathway. | The pathway with the lowest ΔG‡ is favored. |
| Chemoselectivity | Calculate transition state energies for the reaction with different functional groups. | ΔG‡ for each functional group. | The functional group associated with the lowest ΔG‡ is more reactive. |
| Stereoselectivity | Analyze the geometry of the SN2 transition state. | 3D structure of the transition state. | Backside attack geometry inherently predicts inversion of stereochemistry. |
Quantitative Structure-Reactivity Relationship (QSRR) Analysis
Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate the chemical structure of a series of compounds with their reactivity. For a series of substituted benzyl methanesulfonates or a series of nucleophiles reacting with this compound, a QSRR model could be developed to predict reaction rates.
A QSRR study involves three main components:
Molecular Descriptors: These are numerical values that encode structural or physicochemical properties of the molecules. For a series of substituted benzyl methanesulfonates, descriptors could include:
Electronic Descriptors: Hammett constants (σ), calculated atomic charges (e.g., on the benzylic carbon), dipole moments, or energies of frontier molecular orbitals (HOMO/LUMO).
Steric Descriptors: Sterimol parameters or van der Waals volumes.
Topological Descriptors: Indices that describe molecular branching and connectivity.
Experimental Reactivity Data: This would typically be the logarithm of the reaction rate constant (log k) for the series of compounds under investigation.
Statistical Model: A mathematical equation is generated to link the descriptors to the reactivity data. Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common methods used to build the model.
For instance, a hypothetical QSRR model for the reaction of para-substituted benzyl methanesulfonates with a given nucleophile might take the form of the Hammett equation:
log(kX/kH) = ρσ
where kX and kH are the rate constants for the substituted and unsubstituted compounds, respectively, σ is the substituent constant, and ρ is the reaction constant. A positive ρ value would indicate that electron-withdrawing groups accelerate the reaction, which would be expected for an SN2 reaction where the transition state has a developing negative charge on the leaving group. More complex models could incorporate multiple descriptors to improve predictive accuracy. nih.gov QSRR provides a powerful method for predicting the reactivity of new compounds without the need for extensive experimental or high-level computational studies. nih.gov
Table 3: Components of a Hypothetical QSRR Model for this compound Reactivity
| Component | Description | Examples for this compound Series |
|---|---|---|
| Dependent Variable | The experimental measure of reactivity. | log(k), where k is the second-order rate constant for a reaction (e.g., with azide). |
| Independent Variables (Descriptors) | Numerical representations of molecular structure. | Electronic: Hammett constant (σp), calculated charge on Cα, LUMO energy. Steric: Molar refractivity (MR), Sterimol B1 parameter. Hydrophobicity: logP. | | Statistical Method | The algorithm used to correlate dependent and independent variables. | Multiple Linear Regression (MLR), Principal Component Analysis (PCA), Partial Least Squares (PLS). | | Model Validation | Techniques to assess the robustness and predictive power of the model. | Cross-validation (leave-one-out), analysis of variance (ANOVA), prediction for an external test set. |
Environmental Fate and Transformation Studies of Benzyl Methanesulfonate in Model Systems
Investigation of Hydrolytic Degradation Pathways
Hydrolysis is a primary abiotic degradation pathway for many organic esters in aquatic environments. For benzyl (B1604629) methanesulfonate (B1217627), this process involves the cleavage of the ester bond, yielding benzyl alcohol and methanesulfonic acid. This reaction can be influenced by pH and temperature.
Research Findings:
While specific kinetic studies on the hydrolysis of benzyl methanesulfonate are not extensively documented in publicly available literature, the hydrolytic behavior can be inferred from studies on analogous compounds. The hydrolysis of simple alkyl methanesulfonates, such as methyl, ethyl, and isopropyl methanesulfonate, has been shown to be unaffected by pH in the neutral range, suggesting that the primary reaction is with water (neutral hydrolysis) rather than being catalyzed by acid or base. researchgate.net The rate of hydrolysis for these compounds is influenced by the structure of the alkyl group, with more complex structures sometimes showing different reactivity.
The benzyl group's reactivity is well-characterized. The hydrolysis of benzyl halides, like benzyl chloride, proceeds readily and is enhanced by the stability of the resulting benzyl carbocation intermediate. cdnsciencepub.comsemanticscholar.org This suggests that the C-O bond in the benzyl moiety of this compound is susceptible to cleavage. The expected hydrolysis reaction is as follows:
C₆H₅CH₂OSO₂CH₃ + H₂O → C₆H₅CH₂OH + CH₃SO₃H
The primary degradation products are thus benzyl alcohol and methanesulfonic acid. Both of these products are known to undergo further environmental degradation. Methanesulfonic acid is highly stable to hydrolysis but is susceptible to biodegradation. rsc.org Benzyl alcohol is also known to be biodegradable.
| Parameter | Description | Expected Finding for this compound |
|---|---|---|
| Primary Pathway | The dominant chemical reaction causing breakdown in water. | Neutral hydrolysis (reaction with water). |
| Primary Products | The initial molecules formed from the degradation. | Benzyl alcohol and Methanesulfonic acid. |
| Influencing Factors | Environmental conditions that affect the reaction rate. | Temperature is a key factor; pH is expected to have minimal influence in the environmental range (pH 5-9). |
Photochemical Transformation Processes in Aqueous and Atmospheric Models
Photochemical transformation, driven by sunlight, is another significant abiotic pathway for the degradation of organic compounds in the environment, occurring in both the atmosphere and surface waters.
Research Findings:
Direct photolysis of this compound may occur if the molecule absorbs light in the solar spectrum. More commonly, indirect photolysis can occur, initiated by photochemically generated reactive species such as hydroxyl radicals (•OH).
Studies on related sulfonate esters provide insight into the likely photochemical behavior of this compound. Research on phenolic sulfonate esters, including a benzyl sulfonate derivative (phenyl toluene-α-sulfonate), has demonstrated that upon UV irradiation, these compounds can undergo cleavage of the C-S bond. acs.org A significant pathway observed for a benzyl sulfonate was the extrusion of sulfur dioxide (SO₂), leading to the formation of benzyl radicals. acs.org These highly reactive radicals would then quickly react with other molecules or undergo rearrangement.
The proposed primary photochemical transformation pathway for this compound would therefore involve the formation of a benzyl radical and a methanesulfonyl radical, which could be followed by the loss of SO₂.
C₆H₅CH₂OSO₂CH₃ + hν → [C₆H₅CH₂• + •OSO₂CH₃]
The resulting radicals would be short-lived and react further to form a variety of transformation products. For example, the benzyl radical could combine with hydroxyl radicals to form benzyl alcohol or react with oxygen to form other oxygenated products. The photogenerated SO₂ can undergo oxidative and hydrolytic processes in the environment to form sulfurous and sulfuric acids. acs.org
| Process | Description | Anticipated Outcome for this compound |
|---|---|---|
| Direct Photolysis | Degradation by direct absorption of sunlight. | Possible, depends on the absorption spectrum. |
| Indirect Photolysis | Degradation by reaction with photochemically generated species (e.g., •OH). | Likely to be a significant pathway in surface waters and the atmosphere. |
| Key Intermediates | Highly reactive species formed during photolysis. | Benzyl radicals, Methanesulfonyl radicals. acs.org |
| Potential Products | Stable molecules formed after radical reactions. | Benzyl alcohol, Sulfur dioxide, Sulfuric acid. acs.org |
Biodegradation Studies in Controlled Laboratory Environments
Biodegradation is the breakdown of organic matter by microorganisms, such as bacteria and fungi. It is a critical process in determining the ultimate fate and persistence of a chemical in the environment.
Research Findings:
There is a lack of specific studies on the biodegradation of this compound using standardized test protocols (e.g., OECD 301 series for ready biodegradability). However, the biodegradability of its expected hydrolysis products, benzyl alcohol and methanesulfonic acid, is well-documented.
Methanesulfonic acid (MSA) is considered to be readily biodegradable. rsc.org Studies have shown that various microorganisms can use MSA as a source of carbon and sulfur. tandfonline.com For instance, the bacterium Rhodococcus sp. can degrade methanesulfonate to methane (B114726) and sulfate (B86663). tandfonline.com
Benzyl alcohol is also known to be readily biodegradable and serves as a carbon source for numerous microorganisms. The biodegradation of benzyl alcohol typically proceeds through oxidation to benzaldehyde, then to benzoic acid, which is subsequently funneled into central metabolic pathways.
Given that the constituent parts of this compound are biodegradable, it is plausible that the compound as a whole would be biodegradable. The likely pathway would involve an initial enzymatic or abiotic hydrolysis to benzyl alcohol and methanesulfonic acid, followed by the separate degradation of these two products by microbial communities. The rate-limiting step would likely be the initial cleavage of the ester bond.
| Component | Biodegradability Potential | Typical Pathway |
|---|---|---|
| This compound (as a whole) | Expected to be biodegradable, but specific data is lacking. | Likely initiated by hydrolysis to its constituent parts. |
| Benzyl Alcohol (Hydrolysis Product) | Readily biodegradable. | Oxidation to benzoic acid, followed by ring cleavage. |
| Methanesulfonic Acid (Hydrolysis Product) | Readily biodegradable. rsc.org | Cleavage of the C-S bond to utilize carbon and sulfur. tandfonline.com |
Stability and Reactivity in Simulated Environmental Matrices
The stability and reactivity of this compound in environmental matrices such as soil and sediment are determined by a combination of the degradation pathways mentioned above, as well as partitioning behavior.
Research Findings:
The sulfonate ester bond is known to be relatively stable under many conditions, but the presence of the benzyl group likely makes this compound more reactive to hydrolysis than simple alkyl methanesulfonates. cdnsciencepub.comrsc.org In anoxic sediments, reductive degradation pathways could also become relevant, although specific data for this compound is unavailable.
| Environmental Matrix | Key Fate Processes | Factors Influencing Stability |
|---|---|---|
| Soil | Sorption to organic matter, Hydrolysis, Biodegradation. | Organic carbon content, pH, moisture, temperature, microbial activity. |
| Sediment (Aerobic) | Sorption, Hydrolysis, Biodegradation. | Organic content, temperature, microbial population. |
| Sediment (Anaerobic) | Sorption, Hydrolysis, Potential for reductive degradation. | Redox potential, organic matter, microbial consortia. |
Q & A
Q. What are the recommended methods for synthesizing benzyl methanesulfonate, and how can its purity be verified?
this compound is typically synthesized via esterification of benzyl alcohol with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions . Post-synthesis, purity can be verified using gas chromatography (GC) or high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) to confirm molecular weight and detect impurities. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural validation, with characteristic peaks for the methanesulfonate group (e.g., S=O stretch at ~1350–1170 cm⁻¹ in IR) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
this compound is classified as harmful (Xn) and requires stringent safety measures:
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation risks (boiling point: ~342°C; vapor pressure: negligible at 25°C) .
- Waste disposal : Segregate contaminated materials and consult institutional guidelines for sulfonate ester waste, which may require neutralization before disposal .
- Emergency procedures : Immediate flushing with water for skin/eye contact and medical attention for ingestion .
Q. How can researchers distinguish this compound from structurally similar sulfonate esters using analytical techniques?
Key discriminators include:
- Mass spectrometry : Unique fragmentation patterns (e.g., m/z 186 for molecular ion [M⁺]) and isotopic signatures .
- Chromatography : Retention time differences in reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) compared to analogs like ethyl methanesulfonate .
- NMR : Distinct benzyl proton signals (δ ~4.5–5.0 ppm for CH₂O) and absence of adjacent electron-withdrawing groups .
Advanced Research Questions
Q. How does this compound function as a leaving group in nucleophilic substitution reactions, and what factors influence its reactivity?
this compound’s reactivity stems from the stability of the methanesulfonate anion (CH₃SO₃⁻), a strong leaving group. Its SN1/SN2 preference depends on solvent polarity and steric hindrance:
- SN1 : Favored in polar protic solvents (e.g., water/methanol), where carbocation intermediates stabilize via solvation .
- SN2 : Dominates in aprotic solvents (e.g., DMSO) with less steric hindrance at the benzyl carbon .
Kinetic studies using conductivity measurements or trapping agents (e.g., azide ions) can elucidate mechanistic pathways .
Q. What role does this compound play in bioactivation studies of prodrugs or electrophilic agents?
In prodrug design, this compound acts as a latent electrophile. Esterases hydrolyze the ester bond, releasing reactive intermediates (e.g., quinone methides) for targeted alkylation of biomolecules. For example, in nitric oxide-releasing aspirin analogs (NO-ASA), it serves as a control compound to differentiate NO-dependent vs. electrophile-mediated effects . Researchers should validate bioactivation using in vitro models (e.g., liver microsomes) and monitor adduct formation via LC-MS/MS .
Q. What challenges arise in quantifying trace levels of this compound in complex biological matrices, and how can they be addressed?
Challenges include:
- Matrix interference : Co-eluting compounds in biological fluids (e.g., plasma).
- Detection limits : Low volatility complicates GC analysis; derivatization (e.g., silylation) may be needed .
Solutions : - LC-MS/MS : Multiple reaction monitoring (MRM) for enhanced specificity (e.g., transition m/z 186 → 91 for benzyl fragment) .
- Sample preparation : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate sulfonates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
